

Application Note: Quantification of Cytokines Induced by STING Ligand-2 using ELISA

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Compound of Interest

Compound Name: *STING ligand-2*

Cat. No.: *B15610284*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system responsible for detecting cytosolic DNA, a key indicator of viral or bacterial infection and cellular damage.[1][2][3] Activation of the cyclic GMP-AMP synthase (cGAS)-STING pathway initiates a signaling cascade that results in the production of type I interferons (IFNs) and a host of other pro-inflammatory cytokines and chemokines, such as TNF- α , IL-6, and CXCL10.[4][5][6][7] These molecules are vital for mounting an effective anti-pathogen and anti-tumor immune response.[8] Consequently, synthetic STING agonists, such as **STING ligand-2**, are being actively investigated as vaccine adjuvants and immunotherapeutic agents for cancer.[9][10]

This application note provides a detailed protocol for quantifying the cytokine response induced by **STING ligand-2** (or other STING agonists) in immune cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

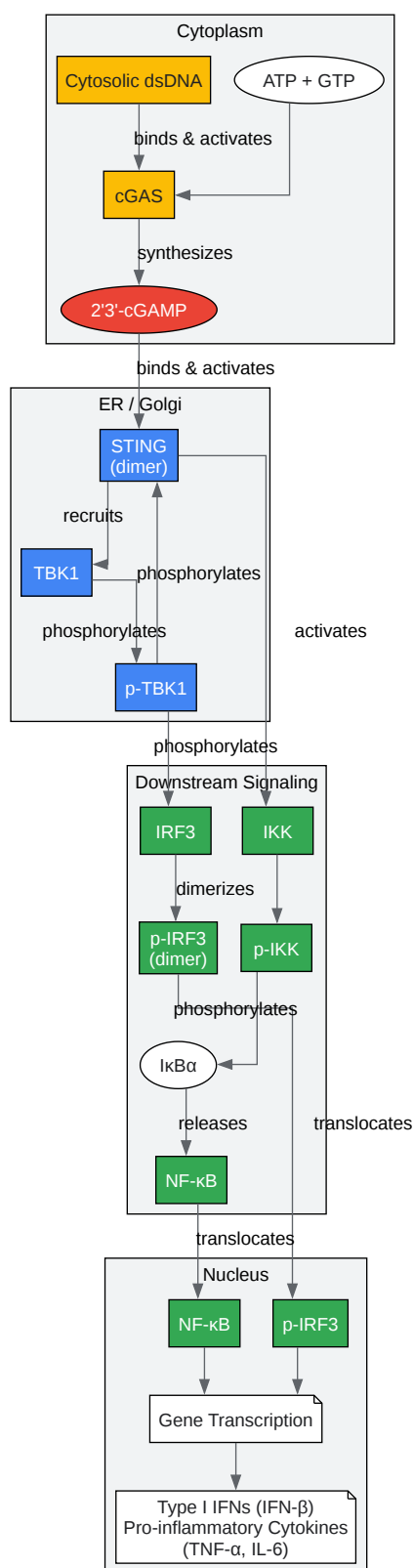
Principle of the Assay

The Sandwich ELISA is a highly sensitive and specific method for quantifying a target protein (cytokine) in a complex sample like cell culture supernatant. The assay utilizes a pair of antibodies specific to the cytokine of interest. A capture antibody is pre-coated onto the wells of a microplate. When the sample is added, the cytokine binds to the capture antibody.

Subsequently, a biotinylated detection antibody is added, which binds to a different epitope on the captured cytokine. An enzyme-conjugated streptavidin (e.g., Horseradish Peroxidase - HRP) is then added, which binds to the biotinylated detection antibody. Finally, a substrate is introduced, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine present in the sample and is measured using a microplate reader.

Visualizations

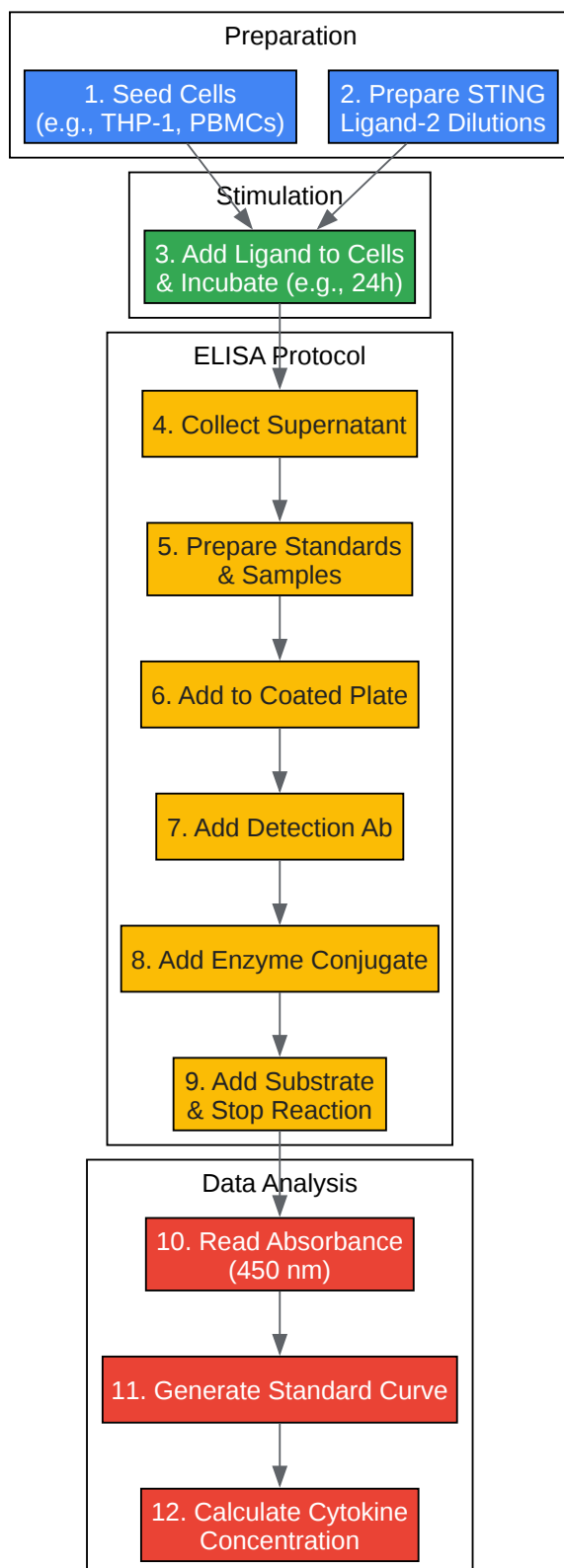
STING Signaling Pathway



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Caption: The cGAS-STING signaling pathway.

Experimental Workflow



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